2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid
Overview
Description
The compound “2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid” is a type of organic compound. It is also known as 2-(((tert-Butoxycarbonyl)(phenyl)amino)acetic acid . The CAS number of this compound is 150806-61-4 .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H17NO4 . The molecular weight is 251.28 . For a detailed molecular structure, it would be best to refer to a reliable chemical database or a scientific publication.Scientific Research Applications
Enantioselective Synthesis
- β-Alanine Derivatives Synthesis : 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, which are β-analogues of aromatic amino acids, can be prepared enantioselectively. tert-Butyl bromoacetate is used as the electrophile, with subsequent introduction of nitrogen through the Curtius reaction. This process involves electrophilic attack of synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).
Nucleophilic Substitutions and Radical Reactions
- Synthetic Organic Chemistry Building Blocks : tert-Butyl phenylazocarboxylates serve as versatile building blocks. They undergo nucleophilic substitutions with aromatic amines and alcohols under mild conditions, and the aromatic core can be modified through radical reactions, including oxygenation, halogenation, and carbohydroxylation (Jasch et al., 2012).
Crystallography and Magnetism
- Molecular Structure and Magnetism : 3-(N-tert-Butyl-N-aminoxyl)benzoic acid shows unique crystallographic and magnetic properties. It forms chains of nitroxide to aryl CH contacts and displays antiferromagnetic properties at lower temperatures, suggesting complex exchange interactions (Baskett & Lahti, 2005).
Esterification of Amino Acids
- Facile Synthesis of N-Protected Amino Acid Derivatives : A method for esterifying N-protected amino acids with tert-butyl bromide under mild conditions has been developed, producing a variety of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives. This reaction proceeds without observable racemization, offering a straightforward route to synthesize complex amino acid derivatives (Chevallet et al., 1993).
Solid-Phase Synthesis Handle
- Peptide α-Carboxamides Synthesis : N-tert.-Butoxycarbonyl-(α-phenyl)aminomethylphenoxyacetic acid has been identified as a suitable handle for the solid-phase synthesis of peptide α-carboxamides. This facilitates the synthesis of complex peptides with high yield and minimal racemization (Gaehde & Matsueda, 2009).
Mechanism of Action
Target of Action
It is known that this compound is a derivative of tyrosine , an amino acid that plays a crucial role in protein synthesis and the production of neurotransmitters.
Mode of Action
As a tyrosine derivative , it may interact with the biochemical processes involving tyrosine. Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. Therefore, it’s plausible that n-boc-n-phenylanthranilic acid could influence these neurotransmitter systems.
Properties
IUPAC Name |
2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19(13-9-5-4-6-10-13)15-12-8-7-11-14(15)16(20)21/h4-12H,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHWFMXIQDTWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373782 | |
Record name | 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-65-9 | |
Record name | 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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